2-benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide

Description

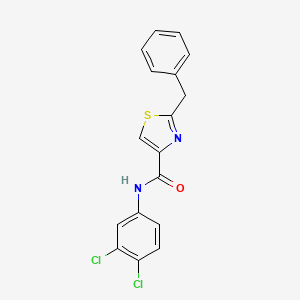

2-Benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide is a thiazole-derived small molecule featuring a benzyl group at the 2-position of the thiazole ring and a 3,4-dichlorophenyl-substituted carboxamide moiety at the 4-position (Figure 1). The compound’s design incorporates halogenated aromatic groups, which are commonly associated with enhanced binding affinity to hydrophobic pockets in biological targets .

Synthesis routes for related compounds involve coupling carboxylic acid intermediates with amines using reagents such as EDCI and HOBt, as described for pyrazole derivatives in . The 3,4-dichlorophenyl group is retained in many analogs due to its contribution to potency, though high lipophilicity (LogP >5) often necessitates structural modifications to improve solubility .

Properties

IUPAC Name |

2-benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c18-13-7-6-12(9-14(13)19)20-17(22)15-10-23-16(21-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZSZRJRXDDPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with benzyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole compound. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

DAMPTC (2-[(3,4-Dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide)

- Key Differences: The 2-position substituent in DAMPTC is a 3,4-dichlorophenylamino group, whereas the target compound has a benzyl group. The carboxamide side chain in DAMPTC includes a morpholinylpropyl group, contrasting with the 3,4-dichlorophenyl group in the target compound.

- Activity : DAMPTC inhibits influenza A nucleoprotein (IC50 = 2.7 µM) by obstructing oligomerization, suggesting thiazole-carboxamides can target viral replication machinery .

- Physicochemical Properties : The morpholinylpropyl group likely reduces LogP compared to the target compound’s dichlorophenyl-benzyl combination, though exact values are unreported .

Pyrazole Derivatives (N-Benzyl-3-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide)

- Key Differences :

- Central heterocycle is pyrazole instead of thiazole.

- The 3-position substituent is 3,4-dichlorophenyl, similar to the target compound’s carboxamide group.

- Activity : Pyrazole analogs (e.g., compound 3 in ) exhibit potent IC50 values (e.g., 0.007 µM) in undisclosed assays, but high LogP (>5) limits their utility .

2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

- Key Differences :

- Substituents at the 2- and carboxamide positions are 4-chlorobenzyl and 4-methoxybenzyl, respectively.

- Physicochemical Properties : Molecular weight (372.87 g/mol) and polar methoxy group may improve solubility compared to the target compound .

Comparative Analysis Table

†Estimated based on structural similarity to pyrazole analogs .

*Inferred from the morpholinylpropyl group’s polarity .

Key Findings

Heterocycle Impact : Thiazole and pyrazole cores exhibit distinct electronic properties, influencing target selectivity. Pyrazoles may offer higher potency in certain contexts (e.g., IC50 = 0.007 µM) .

Substituent Effects :

- Halogenated aryl groups (e.g., 3,4-dichlorophenyl) enhance binding but increase LogP, necessitating trade-offs between potency and solubility .

- Polar side chains (e.g., morpholinylpropyl in DAMPTC) improve solubility but may reduce membrane permeability .

Synthetic Flexibility : EDCI/HOBt-mediated coupling allows modular substitution, enabling rapid exploration of analogs .

Biological Activity

2-benzyl-N-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring and various functional groups. This article explores its biological activities, including antimicrobial, anticancer, anti-inflammatory properties, and potential therapeutic applications.

- Molecular Formula : C17H12Cl2N2OS

- Molecular Weight : 363.27 g/mol

- CAS Number : 478042-49-8

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.012 |

| Streptococcus pneumoniae | 0.046 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in tumor growth.

- Key Findings :

- Inhibition of cell proliferation in various cancer cell lines.

- Induction of apoptosis in cancer cells.

A study reported that derivatives of thiazole compounds showed IC50 values ranging from 0.0033 to 0.046 μg/mL against certain cancer cell lines, indicating potent anticancer activity .

3. Anti-inflammatory Activity

This compound has demonstrated promising anti-inflammatory effects in experimental models. It appears to inhibit key inflammatory mediators and cytokines.

| Inflammatory Mediator | Effect |

|---|---|

| TNF-α | Inhibition observed |

| IL-17 | Significant reduction noted |

Studies suggest that the compound may exert its anti-inflammatory effects by blocking pathways involved in inflammation and immune response .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors:

- Antimicrobial Action : The compound may inhibit enzymes critical for bacterial cell wall synthesis.

- Anticancer Mechanism : It likely interferes with signaling pathways related to cell cycle regulation and apoptosis.

- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines suggests a modulation of immune responses.

Case Study 1: Antimicrobial Efficacy

A study assessed the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro experiments on various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in viability and increased apoptosis markers. These findings support further exploration into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.